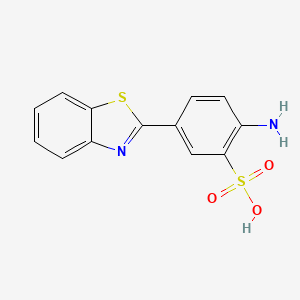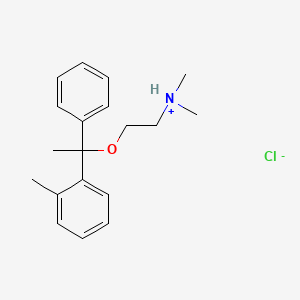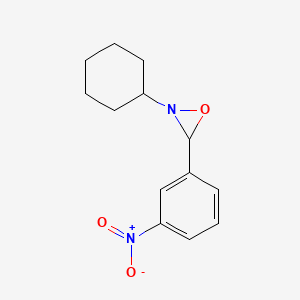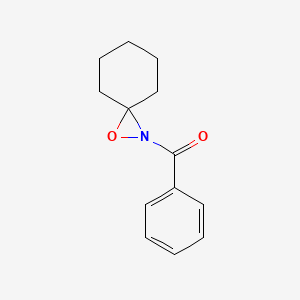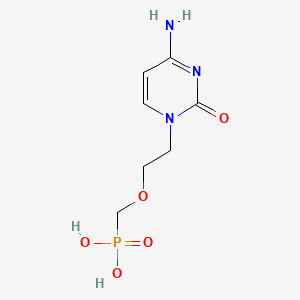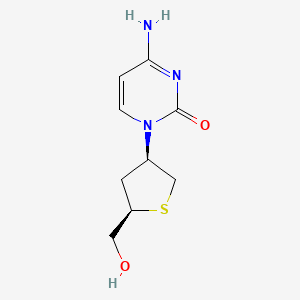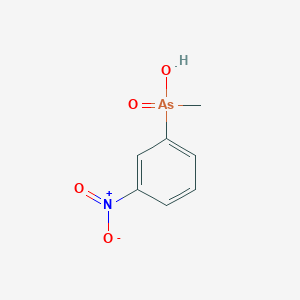
Methyl-(3-nitrophenyl)arsinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 402842, also known as butyl acetate, is an organic compound commonly used as a solvent in various industries. It is a colorless liquid with a characteristic fruity odor. Butyl acetate is a butyl ester of acetic acid and exists in four isomeric forms: butyl acetate, sec-butyl acetate, iso-butyl acetate, and tert-butyl acetate .
准备方法
Synthetic Routes and Reaction Conditions
Butyl acetate is typically synthesized through the esterification reaction between acetic acid and butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a temperature of around 100°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, butyl acetate is produced using a continuous esterification process. This involves the use of a reactor where acetic acid and butanol are continuously fed, and the product is continuously removed. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield .
化学反应分析
Types of Reactions
Butyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, butyl acetate can be hydrolyzed back to acetic acid and butanol.
Oxidation: Butyl acetate can be oxidized to form acetic acid and butyraldehyde.
Reduction: Reduction of butyl acetate can yield butanol and acetic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and butanol.
Oxidation: Acetic acid and butyraldehyde.
Reduction: Butanol and acetic acid.
科学研究应用
Butyl acetate is widely used in scientific research due to its solvent properties. It is used in:
Chemistry: As a solvent for organic reactions and extractions.
Biology: In the preparation of testicular tissue and cell cultures for immunohistochemical and immunofluorescent staining.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of paints, coatings, adhesives, and inks.
作用机制
The primary mechanism of action of butyl acetate is its ability to dissolve various organic compounds, making it an effective solvent. It interacts with the solute molecules through van der Waals forces and hydrogen bonding, facilitating the dissolution process. In biological systems, butyl acetate can penetrate cell membranes and affect cellular processes by altering the lipid bilayer structure .
相似化合物的比较
Similar Compounds
Ethyl acetate: Another ester of acetic acid, commonly used as a solvent.
Propyl acetate: Similar to butyl acetate but with a shorter carbon chain.
Isobutyl acetate: An isomer of butyl acetate with similar solvent properties.
Uniqueness
Butyl acetate is unique due to its balance of solvent power and volatility. It has a higher boiling point compared to ethyl acetate, making it suitable for applications requiring slower evaporation rates. Its pleasant odor also makes it a preferred solvent in the fragrance and flavor industries .
属性
CAS 编号 |
7477-95-4 |
|---|---|
分子式 |
C7H8AsNO4 |
分子量 |
245.06 g/mol |
IUPAC 名称 |
methyl-(3-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C7H8AsNO4/c1-8(10,11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11) |
InChI 键 |
OBKKJWXXWWCALZ-UHFFFAOYSA-N |
规范 SMILES |
C[As](=O)(C1=CC=CC(=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



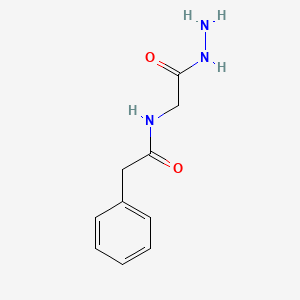
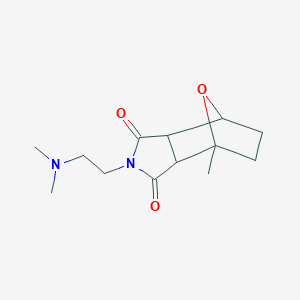
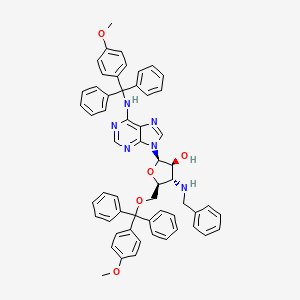

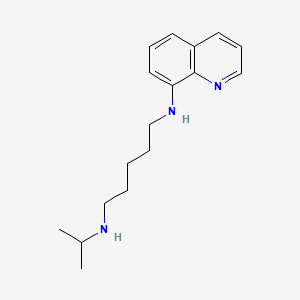
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
